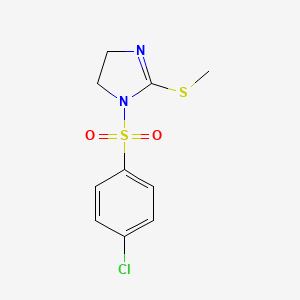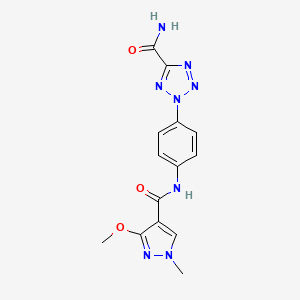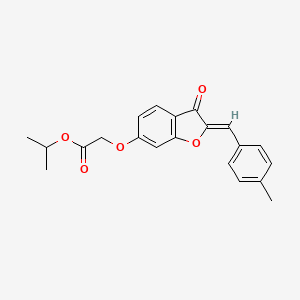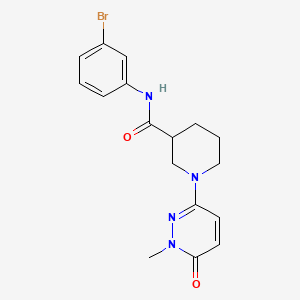
7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one" is a chemical compound belonging to the class of benzoxathioles. Benzoxathioles and their derivatives are known for their diverse biological activities and applications in chemical synthesis. They serve as key intermediates in the preparation of various biologically active compounds and have been explored for their potential in different fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of benzoxathiole derivatives, including compounds similar to "7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one," involves multiple steps, including condensation, cyclization, and functional group transformations. For example, the synthesis of 5-hydroxy-1,3-benzoxathiole, a related compound, is achieved through strategic reaction sequences that provide access to a variety of derivatives (Degani, Dolci, & Fochi, 1980).
Molecular Structure Analysis
The molecular structure of benzoxathiole derivatives is characterized by X-ray crystallography, revealing detailed insights into their conformation and intermolecular interactions. These studies show how subtle changes in molecular structure can significantly affect the compound's physical and chemical properties, as well as its biological activity (Pinto et al., 1999).
科学的研究の応用
Benzoxaboroles – Old Compounds with New Applications
Benzoxaboroles, including compounds similar to 7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one, have been studied for their exceptional properties and wide applications in various fields. Initially described over 50 years ago, recent investigations into benzoxaboroles have highlighted their potential due to biological activity and clinical trials. These compounds serve as building blocks in organic synthesis, display biological activity, and can act as molecular receptors for sugars and glycoconjugates. The versatility of benzoxaboroles suggests a promising avenue for the development of new therapeutic agents, including antimicrobial and anti-inflammatory drugs (Adamczyk-Woźniak et al., 2009).
Benzoxaborole Compounds for Therapeutic Uses
The use of the benzoxaborole moiety, closely related to the structure of 7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one, has led to the discovery of new classes of therapeutic agents. Over the last decade, benzoxaborole derivatives have been identified for their broad spectrum of applications in medicinal chemistry. These compounds have been utilized in the design of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents. Notably, two benzoxaborole derivatives are already clinically used for onychomycosis and atopic dermatitis treatment, with several others in various clinical trial phases. This demonstrates the significant potential of benzoxaboroles in pharmaceutical development and their role in addressing various pathogenic and inflammatory conditions (Nocentini et al., 2018).
Antioxidant Properties of Hydroxycinnamic Acids
The study of hydroxycinnamic acids (HCAs), compounds structurally similar to 7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one, reveals significant biological properties, including antioxidant activities. Research focused on structure-activity relationships (SARs) of HCAs has aimed to generate potent antioxidant molecules. The presence of unsaturated bonds and specific modifications to the aromatic ring and carboxylic function significantly impacts their antioxidant activity. These studies highlight the potential of optimizing the structure of molecules like 7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one for enhanced biological activity, potentially useful in managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
7-(3-fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FO3S/c14-8-3-1-2-7(4-8)10-5-9(15)6-11-12(10)17-13(16)18-11/h1-6,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEMOVTYSOVDLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C3C(=CC(=C2)O)SC(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-ethyl 5-oxo-1-phenethyl-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2497218.png)

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2497222.png)
![Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2497223.png)
![N-(2-methoxy-5-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2497226.png)

![2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2497228.png)


![N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2497235.png)

![2,4,6-trimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2497237.png)
![6-Phenyl-2-[1-(2-pyridazin-3-yloxyacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2497238.png)